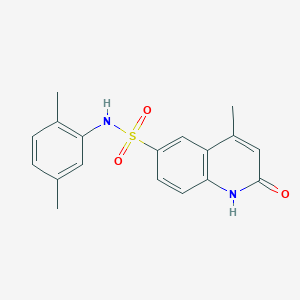

N-(2,5-dimethylphenyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It has been extensively studied for its properties as a non-competitive antagonist of AMPA receptors, which are involved in the regulation of synaptic transmission in the central nervous system. DMQX has been used in a variety of scientific research applications, including the study of neurodegenerative diseases, pain management, and addiction.

Scientific Research Applications

Organic Synthesis and Polymer Chemistry

- N-(2,5-dimethylphenyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide serves as a versatile reagent in organic synthesis. Researchers employ it as a solvent, reaction medium, and formylation agent. Additionally, it plays a crucial role in the synthesis of polymers such as:

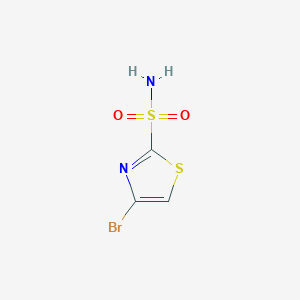

Antimicrobial Activity and Drug Development

- Scientists have explored aminothiazole derivatives containing the N-(2,5-dimethylphenyl) moiety for their antimicrobial potential. These derivatives exhibit promising activity against clinically important and multidrug-resistant pathogens. Researchers investigate their efficacy against WHO priority pathogens, aiming to develop novel antimicrobial agents .

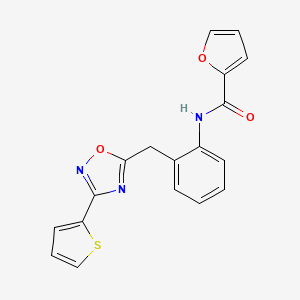

Heterocycle Synthesis

- N,N-dialkyl amides, including N-(2,5-dimethylphenyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide, serve as versatile synthons for heterocycle synthesis. These compounds participate in reactions leading to the formation of diverse heterocyclic structures, which have applications in pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-4-methyl-2-oxo-1H-quinoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-11-4-5-12(2)17(8-11)20-24(22,23)14-6-7-16-15(10-14)13(3)9-18(21)19-16/h4-10,20H,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHZGZHHDSVRGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)

![1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B2396011.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2396014.png)